4-(2S)-2-oxiranylbenzonitrile
Description
4-(2S)-2-oxiranylbenzonitrile is a chiral benzonitrile derivative characterized by a benzene ring substituted with a nitrile group at the para position (C-4) and an (S)-configured oxiranyl (epoxide) group at the ortho position (C-2). The oxiranyl group introduces both stereochemical complexity and enhanced reactivity due to the strained three-membered epoxide ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research, particularly in enantioselective reactions or as a chiral building block.
Properties
CAS No. |
179694-33-8 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-[(2R)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1 |
InChI Key |
WLNIRLBZLAAEAQ-SECBINFHSA-N |
SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
Synonyms |
4-(2S)-2-oxiranylbenzonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Epoxide Functionality
The oxiranyl group in this compound distinguishes it from most analogs. Epoxides are highly reactive due to ring strain, enabling nucleophilic ring-opening reactions—a property absent in methoxy- or amino-substituted derivatives like 4-methoxy-2-methylbenzonitrile or 4-[(2-fluorophenyl)amino]benzonitrile . The (S)-configuration further enables enantioselective transformations, unlike non-chiral analogs.
Electronic Effects
- Electron-Withdrawing Groups: The nitrile group at C-4 deactivates the benzene ring, directing electrophilic substitution to the meta position. This contrasts with 4-[(2-fluorophenyl)amino]benzonitrile, where the amino group activates the ring for electrophilic attack .
- Hybrid Substituents : (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile combines bromine’s electronegativity with epoxide reactivity, making it a versatile intermediate for cross-coupling reactions .
Steric and Stereochemical Considerations
The oxiranyl group’s compact size minimizes steric hindrance compared to bulkier substituents like the bis(2-hydroxyethyl)amino group in ’s azo compound . However, stereochemical control in synthesis remains critical for applications requiring chiral purity.
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